HC Yellow NO. 7

説明

特性

IUPAC Name |

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-12-16(21(8-10-22)9-11-23)6-7-17(13)20-19-15-4-2-14(18)3-5-15/h2-7,12,22-23H,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKKVUAUKQDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879805, DTXSID20869419 | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-({4-[(4-Aminophenyl)diazenyl]-3-methylphenyl}azanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104226-21-3 | |

| Record name | 2,2′-[[4-[2-(4-Aminophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104226-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow No. 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]-3-methylphenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0860JBFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role of HC Yellow No. 7 in Cosmetic Science

An In-Depth Technical Guide to HC Yellow No. 7 for Researchers and Formulation Scientists

HC Yellow No. 7 is a specialized synthetic dye primarily utilized in the formulation of semi-permanent hair colorants.[1][2][3] As a member of the azo dye family, its chemical structure is defined by a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings, which forms the basis of its chromophore.[2] Valued for its ability to impart a distinct and vibrant yellow hue, it functions as a direct dye, meaning it deposits color onto the hair shaft without the need for an oxidative chemical reaction.[2] This property makes it a crucial component for developing a wide spectrum of hair shades, particularly in non-permanent applications where color stability and ingredient integrity are paramount. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile, offering critical insights for research and product development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is fundamental for formulation, regulatory compliance, and safety assessment. HC Yellow No. 7 is well-characterized by standardized nomenclature and registry numbers.

| Identifier | Value |

| Chemical Name | 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene[4] |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol[5] |

| CAS Number | 104226-21-3[3][5][6] |

| Molecular Formula | C₁₇H₂₂N₄O₂[1][5][7] |

| Molecular Weight | 314.38 g/mol [1][7] |

The molecular architecture of HC Yellow No. 7 is central to its function as a dye. The azo group (-N=N-) is the primary chromophore responsible for its color. The auxochromic groups, including the amino (-NH₂) and the N,N-bis(2-hydroxyethyl)amino substituents, modulate the color intensity and substantivity to the hair keratin. The hydroxyethyl groups, in particular, enhance its solubility in aqueous formulation bases.

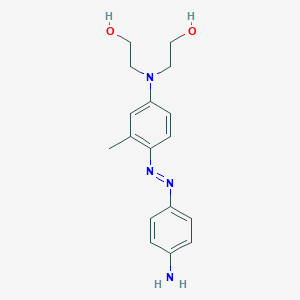

Caption: 2D Chemical Structure of HC Yellow No. 7.

Physicochemical Properties

The performance of HC Yellow No. 7 in a cosmetic formulation is dictated by its physical and chemical properties. These parameters influence its solubility, stability, and interaction with the hair fiber.

| Property | Value | Source |

| Appearance | Orange powder | [1] |

| Melting Point | 148 – 150 °C | [4] |

| Boiling Point | 578.8 °C (Predicted) | [1] |

| Water Solubility | 35 mg/L (at 20 °C) | [4] |

| Ethanol Solubility | 1 ≤ S ≤ 10 g/100mL | [4] |

| DMSO Solubility | 1 ≤ S ≤ 10 g/100mL | [4] |

| Partition Coefficient (Log P) | 2.59 (at 24 °C) | [4] |

| UV-Vis Absorption Maxima | 419.0 nm and 449.8 nm | [4] |

Causality Insights:

-

Solubility Profile: Its limited water solubility but better solubility in organic solvents like ethanol necessitates careful formulation with co-solvents to ensure homogeneity and effective dye delivery in aqueous-based hair colorant systems.

-

Partition Coefficient (Log P): A Log P value of 2.59 indicates a moderate lipophilicity. This balance is critical for its mechanism; the molecule is sufficiently water-soluble to be incorporated into a formulation, yet lipophilic enough to penetrate the lipid-rich cuticle of the hair shaft and bind to the cortex.

Mechanism of Action in Hair Dyeing

HC Yellow No. 7 is classified as a semi-permanent or direct dye. Its coloring mechanism is a physical process of deposition, distinct from the chemical reaction of permanent (oxidative) dyes.

Workflow: Semi-Permanent Hair Dyeing

-

Application: The dye, formulated in a suitable base (e.g., cream, gel, or shampoo), is applied to the hair.

-

Penetration: The small molecular size and moderate lipophilicity of HC Yellow No. 7 allow it to penetrate the swollen hair cuticle.

-

Deposition: The dye molecules lodge within the keratin fibers of the hair cortex through non-covalent interactions such as hydrogen bonds and van der Waals forces.

-

Rinsing: Excess dye on the hair surface is rinsed away, while the molecules trapped within the cortex remain, imparting color.

Because no covalent bonds are formed, the color gradually fades over several shampoos as the dye molecules slowly diffuse out of the hair shaft.

Caption: Generalized synthetic route for an azo dye like HC Yellow No. 7.

Quality Control Protocol: Purity by HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of HC Yellow No. 7, which is typically specified at ≥99.0%. [1]

-

Standard Preparation: Prepare a stock solution of HC Yellow No. 7 reference standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample batch of HC Yellow No. 7 and dissolve it in the same solvent to a known concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set to one of the absorption maxima (e.g., 420 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.

-

Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities will appear as separate peaks and can be quantified as a percentage of the total peak area.

Toxicological Profile and Safety Assessment

The safety of HC Yellow No. 7 has been evaluated by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). [4]

| Toxicological Endpoint | Result/Observation | Source |

|---|---|---|

| Acute Oral Toxicity (Rat) | Maximal non-lethal dose: 50 mg/kg bw. Minimal lethal dose (close to LD₅₀): 500 mg/kg bw. | [4] |

| Skin Irritation (Rabbit) | No skin reactions observed after 4-hour semi-occlusive application. | [4] |

| Skin Sensitization | Potential for allergic reactions, possibly due to hydrolysis to p-Phenylenediamine (PPD) in PPD-positive individuals. | [2][3] |

| Mutagenicity/Genotoxicity | Showed a weak positive response in an in vitro micronucleus test with human lymphocytes. | [4]|

Expertise & Trustworthiness: Self-Validating Safety Protocol Given the potential for skin sensitization, a self-validating patch test is a mandatory prerequisite for the safe use of any hair dye product containing this ingredient. This protocol empowers the end-user to screen for individual sensitivity.

Protocol: Predictive Patch Test for Skin Sensitization

-

Preparation: Prepare a small amount of the final hair dye product as instructed for use.

-

Application Site: Cleanse a small, discreet area of skin, typically behind the ear or on the inner elbow.

-

Application: Using a cotton swab, apply a small dab of the product to the prepared area and allow it to dry. Do not wash, cover, or disturb the area for 48 hours.

-

Observation: Observe the test area over the 48-hour period.

-

Interpretation:

-

Negative Result: No signs of irritation (redness, burning, itching, or swelling). The product is considered safe to use for that individual.

-

Positive Result: Any sign of irritation indicates a sensitivity. The product must not be used. The individual should be advised to consult a physician.

-

Conclusion

HC Yellow No. 7 is a well-characterized and effective direct dye that plays a significant role in semi-permanent hair color formulations. Its specific physicochemical properties enable targeted deposition within the hair shaft, producing a vibrant yellow color without chemical modification of the hair fiber. While its toxicological profile indicates moderate acute oral toxicity and a potential for skin sensitization, it is considered safe for its intended use in hair dyes at regulated concentrations, provided that precautionary measures such as patch testing are followed. For the cosmetic scientist, a thorough understanding of its properties, from molecular structure to safety endpoints, is essential for the development of safe, stable, and efficacious hair coloring products.

References

-

HC Yellow 7: Key Properties and Applications in Hair Colorants. (n.d.). LookChem. Retrieved from [Link]

-

CAS NO.104226-21-3,HC Yellow No. 7. (n.d.). Xcolor Pigment. Retrieved from [Link]

-

Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. (n.d.). Deascal. Retrieved from [Link]

-

Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 7 (B80). (2010). European Commission, Health & Consumers Directorate. Retrieved from [Link]

-

HC Yellow No. 7. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

HC yellow no. 7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

What is Hc Yellow No. 7? (n.d.). Paula's Choice. Retrieved from [Link]

-

HC YELLOW NO. 7 – Inhaltsstoffe/INCI. (n.d.). haut.de. Retrieved from [Link]

-

Scientific Committee on Consumer Safety SCCS - OPINION ON hair dye HC Yellow No. 16 (Colipa No. B123). (2016). European Commission. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. deascal.com [deascal.com]

- 3. HC YELLOW NO. 7 CAS#: 104226-21-3 [m.chemicalbook.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. HC Yellow No. 7 | C17H22N4O2 | CID 163730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS NO.104226-21-3,HC Yellow No. 7 [xcolorpigment.com]

- 7. HC Yellow 7 | Sigma-Aldrich [sigmaaldrich.com]

HC Yellow No. 7: A Comprehensive Technical Guide for Scientific Professionals

This in-depth guide provides a detailed technical overview of HC Yellow No. 7, a synthetic azo dye of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a thorough examination of its chemical identity, properties, synthesis, applications, and safety considerations.

Chemical Identification and Nomenclature

At its core, the precise identification of a chemical compound is paramount for any scientific endeavor. HC Yellow No. 7 is designated by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 104226-21-3 | [1][2] |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | [1] |

| Chemical Formula | C₁₇H₂₂N₄O₂ | [1][2][3][4] |

| Molecular Weight | 314.38 g/mol | [2][3][4] |

| Synonyms | 1-(4-Aminophenylazo)-2-methyl-4-bis(β-hydroxyethyl)aminobenzene, Imexine® AA, COLIPA B080 | [5][6] |

These identifiers provide an unambiguous basis for sourcing, referencing, and conducting research on this compound. The CAS number, in particular, is a universally recognized standard that transcends regional and linguistic variations in chemical nomenclature.

Physicochemical Properties

Understanding the physicochemical properties of HC Yellow No. 7 is crucial for its formulation, handling, and application. Key properties are summarized below:

| Property | Value | Source |

| Physical Form | Orange crystalline powder | [3][6] |

| Melting Point | 149 °C | [2] |

| Boiling Point | 578.8 ± 50.0 °C (Predicted) | [2][3] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 303.8 °C | [3] |

The molecule's structure, characterized by an azo bridge (-N=N-) connecting two substituted aromatic rings, is the primary determinant of its vibrant yellow color and its chemical reactivity.[5] The presence of hydroxyl groups contributes to its polarity and potential for hydrogen bonding, influencing its solubility and interaction with various substrates.

Synthesis Pathway

The production of HC Yellow No. 7 is a multi-step chemical synthesis process that demands precise control over reaction conditions to ensure high purity and consistency.[5] The general synthetic route is characteristic of azo dye production and can be visualized as follows:

Figure 1: Generalized synthesis workflow for HC Yellow No. 7.

The synthesis begins with the diazotization of an aromatic amine, specifically p-phenylenediamine, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a reactive diazonium salt.[5] This intermediate is then coupled with N,N-bis(2-hydroxyethyl)-3-methylaniline. The electrophilic diazonium salt attacks the electron-rich aromatic ring of the coupling component, resulting in the formation of the azo bond and the final HC Yellow No. 7 molecule. The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC), with specifications typically requiring a purity of ≥99.0%.[3]

Applications and Mechanisms of Action

The primary application of HC Yellow No. 7 is as a direct dye in the cosmetics industry, particularly in semi-permanent hair coloring formulations.[5][6] Its mechanism of action in this context is based on its ability to penetrate the hair shaft and deposit color without a chemical oxidation process.[5] The relatively small size of the molecule allows it to diffuse into the hair cuticle and cortex, where it is retained by physical forces.

Beyond its use in cosmetics, the well-defined chemical structure of HC Yellow No. 7 makes it a valuable compound for research in dye chemistry.[3] As an azo dye, it can also serve as a precursor or building block in the synthesis of more complex organic molecules.[3]

Safety and Toxicological Profile

A thorough understanding of the safety and toxicological profile of any chemical is a prerequisite for its responsible use in research and product development.

Acute Toxicity: HC Yellow No. 7 is considered to be moderately toxic following a single oral administration.[6] Studies in rats have indicated that 500 mg/kg is close to the median lethal dose (LD50).[6]

Irritation and Sensitization: The compound has been evaluated for skin and eye irritation. While some studies suggest a potential for skin irritation in certain individuals, it is generally not considered a primary dermal or ocular irritant.[3][7] However, there is evidence to suggest that it may act as a moderate skin sensitizer.[7]

Genotoxicity and Mutagenicity: Data on the genotoxicity and mutagenicity of HC Yellow No. 7 have been reviewed by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).[6] Some in-vitro studies have shown a potential for mutagenic activity.[7] For instance, it was found to be mutagenic in some strains of Salmonella typhimurium and at the TK locus in mouse lymphoma cells, but non-mutagenic at the hprt locus in the same cells.[7]

Regulatory Status: The use of HC Yellow No. 7 in cosmetic products is regulated. For example, in the European Union, its use in semi-permanent hair dye formulations has been assessed with a maximum concentration of 0.25%.[6]

The following diagram illustrates the key decision points in a typical safety assessment workflow for a cosmetic ingredient like HC Yellow No. 7.

Figure 2: A simplified workflow for the safety assessment of a cosmetic ingredient.

Conclusion

HC Yellow No. 7 is a well-characterized synthetic azo dye with a specific and important role in the cosmetics industry. Its chemical identity, defined by CAS number 104226-21-3 and IUPAC name 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol, provides a clear basis for scientific communication. While its primary application is in hair coloring, its properties and synthesis are of interest to the broader chemical research community. A comprehensive understanding of its toxicological profile is essential for its safe handling and application, and researchers should always consult the latest safety data sheets and regulatory guidelines.

References

-

Deascal. (n.d.). Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

-

LookChem. (n.d.). HC Yellow 7: Key Properties and Applications in Hair Colorants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HC Yellow No. 7. PubChem. Retrieved from [Link]

-

European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 7 (B80). Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Final report on the safety assessment of HC Red No. 7. PubMed. Retrieved from [Link]

Sources

- 1. HC Yellow No. 7 | C17H22N4O2 | CID 163730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HC YELLOW NO. 7 CAS#: 104226-21-3 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. HC Yellow 7 | Sigma-Aldrich [sigmaaldrich.com]

- 5. deascal.com [deascal.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Final report on the safety assessment of HC Red No. 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Characterizing the Azo Dye HC Yellow NO. 7

An In-Depth Technical Guide to HC Yellow NO. 7 for Researchers and Drug Development Professionals

HC Yellow NO. 7 is a synthetic azo dye recognized for its function as a vibrant yellow colorant.[1][2] Chemically classified as an azo compound, its structure is defined by a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings.[2] This chromophore is central to its color properties. Primarily utilized in the cosmetics industry as a direct dye in semi-permanent and temporary hair coloring formulations, its consistent performance and high purity make it a compound of interest for various scientific applications beyond cosmetology, including its potential role as a building block in chemical synthesis.[1][2][3][4] This guide provides a comprehensive technical overview of HC Yellow NO. 7, tailored for professionals in research and development.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its application in any research or development setting. The key identifiers and physical characteristics of HC Yellow NO. 7 are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₄O₂ | [1][5] |

| Molecular Weight | 314.38 g/mol | [1] |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | [5] |

| CAS Number | 104226-21-3 | [3][5] |

| Synonyms | HC Yellow 7, 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene | [2][3][5] |

| Physical Form | Orange crystalline powder | [3] |

| Purity Specification | Typically ≥99.0% (as determined by HPLC) | [1] |

Chemical Synthesis Workflow

The production of HC Yellow NO. 7 is a multi-step organic synthesis process that requires precise control over reaction conditions to ensure high purity and yield. The synthesis is a classic example of azo coupling, a cornerstone reaction in dye chemistry.

Synthesis Protocol: A Step-by-Step Explanation

-

Nitration of Aniline: The process typically begins with the nitration of an aniline precursor. This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the aromatic ring, which is a critical precursor for the subsequent amine formation.

-

Reduction to Phenylenediamine: The nitro group is then reduced to an amino group (-NH₂), forming a phenylenediamine intermediate. This reduction is a pivotal step, as the resulting primary aromatic amine is essential for the diazotization reaction.

-

Diazotization: The phenylenediamine intermediate is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures. This reaction converts the primary amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The final step involves the electrophilic substitution reaction between the diazonium salt and a coupling agent, in this case, an aromatic amine derivative.[2] This reaction forms the characteristic azo bond (-N=N-) and completes the synthesis of the HC Yellow NO. 7 molecule.[2]

The causality behind this workflow is rooted in the fundamental principles of aromatic chemistry. The diazotization step creates a potent electrophile (the diazonium ion), which can then attack an electron-rich aromatic ring (the coupling component) to form the stable azo linkage that defines the dye.

Visualization of Synthesis Pathway

Caption: A workflow diagram illustrating the multi-step chemical synthesis of HC Yellow NO. 7.

Applications in Research and Development

While HC Yellow NO. 7 is predominantly known for its role in hair colorants, its well-defined chemical properties make it a valuable compound for broader research.[1]

-

Hair Dye Formulation: Its primary application is as a direct dye in semi-permanent formulations, where it penetrates the hair shaft to impart color without a chemical oxidation process.[2][4] Its stability and bright yellow hue make it a reliable component for achieving specific shades.[1]

-

Intermediate for Chemical Synthesis: As an azo dye, HC Yellow NO. 7 can serve as a foundational molecule or an intermediate in the synthesis of more complex organic compounds.[1] For researchers in materials science or drug development, the azo structure can be a target for cleavage or modification to release specific functional groups or to create novel molecular scaffolds.

-

Cosmetic Science Research: The compound is a model for studying dye-protein interactions, specifically how small molecules bind to the keratin in hair. This research is vital for developing more durable and effective hair coloring technologies.

Analytical Protocol: Purity Assessment via HPLC

To ensure the reliability and reproducibility of experimental results, verifying the purity of HC Yellow NO. 7 is essential. High-Performance Liquid Chromatography (HPLC) is the standard method.

General HPLC Protocol for Purity Analysis

-

Standard and Sample Preparation:

-

Accurately weigh a reference standard of HC Yellow NO. 7 to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[3]

-

Prepare the test sample of HC Yellow NO. 7 at a concentration that falls within the calibration range.

-

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set to the wavelength of maximum absorbance (λmax) for HC Yellow NO. 7.

-

Injection Volume: 10-20 µL.

-

-

Data Acquisition and Analysis:

-

Inject the standards to establish the calibration curve (peak area vs. concentration).

-

Inject the test sample.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks.

-

This protocol is self-validating through the use of a multi-point calibration curve and quality control checks, ensuring the accuracy of the purity assessment.

Safety and Toxicological Profile

For professionals in research and drug development, a thorough understanding of a compound's toxicological profile is non-negotiable.

-

Acute Oral Toxicity: HC Yellow NO. 7 is classified as toxic if swallowed. Studies in rats have shown it to be moderately toxic following a single oral administration, with 500 mg/kg being identified as close to the median lethal dose.[3]

-

Skin Sensitization: While generally uncommon, HC Yellow NO. 7 has the potential to cause skin irritation, allergic reactions, or contact dermatitis in sensitive individuals.[2] Patch testing is recommended before widespread use in any topical formulation.[2]

-

Genotoxicity: The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the genotoxicity of HC Yellow NO. 7. Some in vitro studies suggested a weak positive response for inducing micronuclei in human lymphocytes in the absence of metabolic activation.[3]

-

Regulatory Oversight: The use of HC Yellow NO. 7 in cosmetics is subject to regulatory evaluation. For instance, the SCCS has reviewed its safety for use in non-oxidative hair dye formulations at a maximum on-head concentration of 0.25%.[3]

Conclusion

HC Yellow NO. 7 is a well-characterized synthetic azo dye with a robust profile of chemical, analytical, and toxicological data. While its primary role is in the cosmetics industry, its stable structure and defined synthesis pathway offer utility for researchers as a chemical intermediate and a model compound for studying dye chemistry and interactions. A comprehensive understanding of its properties, from molecular weight to safety profile, is essential for its responsible and effective use in any scientific or developmental context.

References

- HC Yellow 7: Key Properties and Applications in Hair Colorants. (n.d.).

-

PubChem. (n.d.). HC Yellow No. 7 | C17H22N4O2 | CID 163730. National Center for Biotechnology Information. Retrieved from [Link]

-

Deascal. (n.d.). Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

-

European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 7 (B80). Retrieved from [Link]

-

haut.de. (n.d.). HC YELLOW NO. 7 – Inhaltsstoffe/INCI: INCI Detail. Retrieved from [Link]

-

Aorangi Forensic Supplies Ltd (NZ). (n.d.). Acid Yellow 7 Safety Data Sheet. Retrieved from [Link]

-

European Commission. (2003). Opinion of the SCCNFP on B80, HC Yellow n° 7. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of HC Yellow No. 7

This document provides an in-depth technical guide on the spectroscopic characterization of HC Yellow No. 7 (CAS No. 104226-21-3), a key ingredient in semi-permanent hair dye formulations.[1] As a synthetic azo dye, its chemical identity, purity, and stability are paramount for both product efficacy and consumer safety. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed exploration of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data that define this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and trustworthiness.

Introduction to HC Yellow No. 7

HC Yellow No. 7, chemically known as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol, belongs to the azo class of dyes.[2][3] Its structure, featuring a chromophoric azo group (-N=N-) connecting two substituted aromatic rings, is responsible for its vibrant yellow color. The molecular formula is C₁₇H₂₂N₄O₂.[2] Spectroscopic analysis is non-negotiable for confirming the structure of synthesized batches and for identifying any impurities, ensuring the material meets the stringent requirements for cosmetic use. The Scientific Committee on Consumer Safety (SCCS) has confirmed that the spectroscopic data for reference batches of HC Yellow No. 7 are in accordance with its proposed structure, forming the basis of its safety assessment.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing azo dyes, as it directly probes the electronic transitions that give rise to their color. The extended π-system of HC Yellow No. 7 results in strong absorption in the visible region of the electromagnetic spectrum.

The choice of UV-Vis spectroscopy is predicated on its ability to provide a distinct electronic fingerprint of the molecule. The position (λmax) and intensity of the absorption bands are highly sensitive to the molecular structure and the solvent environment. For quality control, any deviation in the λmax or the appearance of unexpected shoulders on the main absorption peaks can indicate the presence of impurities or degradation products. The analysis is typically performed in a dilute solution to ensure adherence to the Beer-Lambert Law, allowing for quantitative analysis if required.

-

Solvent Selection: Choose a UV-grade solvent in which HC Yellow No. 7 is readily soluble. Dimethyl sulfoxide (DMSO) is a suitable choice, as its UV cutoff is well below the analyte's absorption maxima.[1]

-

Sample Preparation: Prepare a stock solution of HC Yellow No. 7 in the chosen solvent at a concentration of approximately 100 µg/mL. From this stock, prepare a dilution to a final concentration within the linear range of the spectrophotometer (typically 1-10 µg/mL).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This spectrum is automatically subtracted from the sample spectrum to correct for solvent absorption and instrumental drift.

-

Data Acquisition: Fill a quartz cuvette with the diluted sample solution and place it in the spectrophotometer. Scan the sample from 200 to 800 nm to capture both UV and visible absorptions.

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax).

Caption: UV-Vis Spectroscopy Workflow for HC Yellow No. 7.

The electronic spectrum of HC Yellow No. 7 is characterized by two distinct absorption maxima in the visible range. This is consistent with the complex electronic system of the molecule, involving π→π* transitions across the azo-benzene chromophore.

| Parameter | Observed Value | Source |

| λmax 1 | 419.0 nm | SCCS/1292/10[1] |

| λmax 2 | 449.8 nm | SCCS/1292/10[1] |

The presence of these two well-defined peaks is a critical identity confirmation point for HC Yellow No. 7. The peak at the higher wavelength (~450 nm) is characteristic of the extended conjugation of the azo dye system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR are essential for verifying the precise arrangement of atoms in the HC Yellow No. 7 molecule, providing an unambiguous confirmation of its identity.

While UV-Vis confirms the chromophore, NMR confirms the entire molecular skeleton. ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR complements this by providing a count of the unique carbon atoms. For a molecule like HC Yellow No. 7, NMR is crucial to differentiate it from potential isomers and to confirm the positions of the methyl group, the amino group, and the N,N-di(beta-hydroxyethyl)amino side chain on the aromatic rings. The choice of a deuterated solvent like DMSO-d₆ is strategic; it solubilizes the compound and its residual proton signal provides a convenient internal standard for chemical shift referencing.[4]

-

Solvent Selection: Use a high-purity deuterated solvent such as DMSO-d₆.

-

Sample Preparation: Dissolve 5-10 mg of HC Yellow No. 7 in approximately 0.6-0.7 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at δ ~2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Process the data similarly and reference the spectrum to the solvent signal of DMSO-d₆ at δ ~39.52 ppm.

-

Caption: NMR Spectroscopy Workflow for HC Yellow No. 7.

While the SCCS has confirmed that the NMR spectra are consistent with the structure, the specific chemical shifts are not published.[1] The following tables provide the expected chemical shifts and assignments based on the known structure and standard correlation tables. These serve as a benchmark for laboratory analysis.

Table: Predicted ¹H NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.5 | m | 4H | Protons on aminophenyl ring |

| ~7.0-6.5 | m | 3H | Protons on substituted phenyl ring |

| ~6.0 | br s | 2H | -NH₂ (primary amine) |

| ~4.8 | t | 2H | -OH (hydroxyl) |

| ~3.6 | m | 4H | N-CH₂-CH₂-OH |

| ~3.5 | m | 4H | N-CH₂-CH₂-OH |

| ~2.2 | s | 3H | Ar-CH₃ (methyl) |

Table: Predicted ¹³C NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150-140 | Aromatic C-N, C-N=N |

| ~130-110 | Aromatic C-H, C-C |

| ~60 | -CH₂-OH |

| ~50 | N-CH₂- |

| ~17 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For HC Yellow No. 7, IR can confirm the presence of amine (-NH), hydroxyl (-OH), aromatic (C=C), and azo (-N=N-) groups, providing further structural verification.

The utility of IR spectroscopy lies in its ability to quickly confirm the presence or absence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy levels. For a quality check, the IR spectrum provides a unique "fingerprint" for the molecule. The absence of an expected peak (e.g., the O-H stretch) or the appearance of an unexpected one (e.g., a carbonyl C=O stretch) would immediately flag the sample as impure or incorrect. The analysis is typically performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably with an ATR accessory.

-

Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This spectrum of the ambient environment (air, CO₂) is stored and subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid HC Yellow No. 7 powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the major absorption peaks.

Sources

An In-depth Technical Guide to the Solubility of HC Yellow NO. 7 in Various Solvents

Introduction

HC Yellow NO. 7, chemically identified as 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol, is an azo dye utilized in the cosmetics industry, primarily in semi-permanent hair dye formulations.[1] Its molecular structure, characterized by both polar and non-polar moieties, dictates its solubility profile, a critical parameter for formulation development, product stability, and bioavailability. This technical guide provides a comprehensive analysis of the solubility of HC Yellow NO. 7, offering a theoretical framework, practical experimental protocols, and predictive methodologies to aid researchers, scientists, and drug development professionals in their work with this colorant.

Chemical and Physical Properties of HC Yellow NO. 7

A thorough understanding of the physicochemical properties of HC Yellow NO. 7 is fundamental to interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | [2] |

| CAS Number | 104226-21-3 | [2] |

| Molecular Formula | C₁₇H₂₂N₄O₂ | [2] |

| Molecular Weight | 314.38 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 149 °C |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

HC Yellow NO. 7 possesses a complex molecular structure with various functional groups that influence its solubility:

-

Azo Group (-N=N-): Contributes to the chromophore and can participate in dipole-dipole interactions.

-

Aromatic Rings: Largely non-polar, favoring interactions with non-polar solvents through van der Waals forces.

-

Amino Group (-NH₂): A primary amine group that can act as a hydrogen bond donor.

-

Hydroxyethyl Groups (-CH₂CH₂OH): Two hydroxyl groups that are capable of hydrogen bonding, imparting some hydrophilic character.

-

Methyl Group (-CH₃): A non-polar alkyl group.

The presence of both hydrogen-bonding donor/acceptor sites and significant non-polar surface area suggests that HC Yellow NO. 7 will exhibit varied solubility across a spectrum of solvents.

Hansen Solubility Parameters (HSP): A Predictive Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a unique set of three HSP values. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Solubility Profile of HC Yellow NO. 7

Based on available data and chemical principles, the following provides a summary of the known and expected solubility of HC Yellow NO. 7.

| Solvent | Solvent Type | Known/Expected Solubility | Rationale/Citation |

| Water | Polar Protic | Very Low (Estimated: 34.83 mg/L at 25 °C) | The large non-polar aromatic structure outweighs the contribution of the polar functional groups. |

| Ethanol | Polar Protic | To be determined experimentally | The hydroxyl group of ethanol can interact with the polar groups of HC Yellow NO. 7, but the large non-polar backbone may limit high solubility. |

| Propylene Glycol | Polar Protic | To be determined experimentally | Similar to ethanol, it can engage in hydrogen bonding, but its larger size may influence solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | High (up to 25% w/v reported) | DMF is a strong hydrogen bond acceptor and has a polarity that can effectively solvate both the polar and non-polar parts of the HC Yellow NO. 7 molecule.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (Limit of quantification: 0.001 mg/mL) | DMSO is a highly polar aprotic solvent capable of disrupting solute-solute interactions and solvating a wide range of compounds.[1] |

| Glycerol | Polar Protic | To be determined experimentally | The high viscosity and extensive hydrogen-bonding network of glycerol may hinder the dissolution of the large HC Yellow NO. 7 molecule. |

| Polyethylene Glycol (PEG) | Polar | To be determined experimentally | Solubility will likely depend on the molecular weight of the PEG. Lower molecular weight PEGs are more polar and may show better solvency. |

| Mineral Oil | Non-polar | To be determined experimentally | Due to the significant non-polar character of mineral oil, some solubility is expected, but the polar groups of HC Yellow NO. 7 may limit it. |

| Silicone Fluids (e.g., Dimethicone) | Non-polar | To be determined experimentally | Generally, silicone fluids are poor solvents for polar compounds, so low solubility is anticipated.[5] |

Experimental Determination of Solubility

For precise and reliable data, experimental determination of solubility is essential. The following section outlines a robust, self-validating protocol for determining the solubility of HC Yellow NO. 7 in various solvents.

Experimental Workflow Diagram

Sources

- 1. ec.europa.eu [ec.europa.eu]

- 2. HC Yellow No. 7 | C17H22N4O2 | CID 163730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]

"HC Yellow NO. 7" mechanism of action as a hair dye

An In-Depth Technical Guide to the Mechanism of Action of HC Yellow No. 7 as a Hair Dye

Abstract

HC Yellow No. 7 is a semi-permanent, non-oxidative hair dye valued for its ability to impart a vibrant yellow hue. This guide elucidates the core mechanism by which HC Yellow No. 7 colors hair, focusing on the physicochemical interactions between the dye molecule and the human hair keratin substrate. We will explore the diffusion pathway, the non-covalent forces governing dye substantivity, and the key factors influencing its performance. Furthermore, this document provides standardized, validated protocols for the in-vitro evaluation of HC Yellow No. 7's coloring efficacy and wash-fastness, offering a framework for research and development professionals.

Introduction to HC Yellow No. 7

HC Yellow No. 7 is a synthetic azo dye used globally in semi-permanent hair coloring formulations.[1][2] Unlike permanent oxidative dyes, which generate colored molecules through a chemical reaction within the hair shaft, HC Yellow No. 7 is a "direct dye."[3][4] This means the molecule itself is colored and imparts its shade by physically depositing onto and slightly penetrating the hair fiber. Its classification as a non-oxidative dye signifies that it does not require an oxidizing agent like hydrogen peroxide for color development, making the dyeing process less damaging to the hair structure compared to permanent coloring systems.[5][6] The Scientific Committee on Consumer Safety (SCCS) has deemed HC Yellow No. 7 safe for use in semi-permanent hair dye formulations at a maximum concentration of 0.25%.[7]

Physicochemical Properties

A comprehensive understanding of HC Yellow No. 7's mechanism begins with its molecular and physical characteristics. These properties dictate its solubility, stability, and affinity for the keratin substrate.

| Property | Value | Source |

| IUPAC Name | 2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol | [8] |

| CAS Number | 104226-21-3 | [8][9] |

| Chemical Class | Azo Dye | [1][2] |

| Molecular Formula | C₁₇H₂₂N₄O₂ | [8] |

| Molecular Weight | 314.38 g/mol | [1] |

| Appearance | Orange Powder | [1] |

| Type of Dye | Semi-Permanent (Non-Oxidative) | [3][7] |

Core Mechanism of Action: Electrostatic and Physical Adsorption

The coloring action of HC Yellow No. 7 is a multi-step process governed by diffusion and non-covalent molecular interactions. The process is entirely physical, without the formation of covalent bonds between the dye and the hair fiber.

The Role of the Formulation and Cuticle Modulation

Semi-permanent hair dye formulations containing HC Yellow No. 7 are typically alkaline (pH 8-9). This elevated pH serves a critical function: it induces the swelling of the hair shaft and slightly lifts the overlapping scales of the cuticle, the hair's protective outer layer.[3][4] This reversible process creates temporary pores and pathways, allowing the dye molecules to access the underlying cortex.[6]

Diffusion and Penetration Pathway

Once the formulation is applied, HC Yellow No. 7 molecules begin to diffuse along a concentration gradient. The pathway involves:

-

Surface Adsorption: Dye molecules initially adsorb onto the surface of the hair cuticle.

-

Inter-Cuticular Diffusion: The molecules then permeate the inter-cuticular regions and the non-keratinized endocuticle.[3]

-

Cortical Penetration: Due to their relatively low molecular weight, the dyes penetrate slightly into the outer regions of the cortex.[3] This limited penetration into the cortex is what distinguishes semi-permanent dyes from temporary dyes, which only coat the cuticle's exterior.[5][10]

Molecular Binding to Hair Keratin

The retention of HC Yellow No. 7 within the hair structure, known as its substantivity, is governed by weak, non-covalent interactions with the keratin protein.[3]

-

Ionic Bonding: Hair keratin is an amphoteric protein containing both acidic (e.g., aspartic acid, glutamic acid) and basic (e.g., arginine, lysine) amino acid residues. At the alkaline pH of the dye formulation, the carboxylic acid groups on keratin are deprotonated, resulting in a net negative charge on the hair fiber. HC Yellow No. 7, with its amino groups, can become protonated (cationic). This difference in charge leads to a strong electrostatic attraction, or ionic bond, between the cationic dye molecule and the anionic sites on the keratin fiber. This is the primary force responsible for its affinity to hair.

-

Van der Waals Forces: These are weak, short-range intermolecular forces that contribute to the overall binding of the dye molecules to the keratin structure.[3]

-

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups on the HC Yellow No. 7 molecule can form hydrogen bonds with suitable functional groups on the keratin protein, further enhancing its adhesion.

The color is therefore a result of the accumulation of these individual dye molecules within the hair fiber, which collectively absorb certain wavelengths of light and reflect others, appearing as a yellow shade. Because these interactions are non-covalent, they can be reversed over time with repeated shampooing, causing the color to gradually fade.

Mechanistic Diagram

Caption: Mechanism of HC Yellow No. 7 action on hair keratin.

Experimental Protocols for Performance Evaluation

To quantitatively assess the efficacy of HC Yellow No. 7, a standardized, multi-step experimental workflow is required. This system provides a self-validating framework for comparing formulations and determining performance characteristics.

Protocol: In Vitro Hair Swatch Dyeing and Colorimetric Analysis

Objective: To measure the initial color deposition and uniformity of a hair dye formulation containing HC Yellow No. 7 on a standardized hair substrate.

Methodology:

-

Materials and Equipment:

-

Standardized human hair swatches (e.g., 1g, natural white or bleached, from a single source).

-

HC Yellow No. 7 powder (purity ≥99.0% by HPLC).[1]

-

Dye base formulation (e.g., cream emulsion at pH 8.5).

-

Analytical balance, magnetic stirrer.

-

Thermostatically controlled water bath.

-

Spectrophotometer/Colorimeter with CIELAB color space capability.

-

Hairdryer with controlled temperature output.

-

-

Preparation of Dye Formulation:

-

Accurately weigh 0.25 g of HC Yellow No. 7 powder.

-

In a suitable vessel, weigh 99.75 g of the dye base.

-

Slowly add the HC Yellow No. 7 powder to the base while stirring continuously until a homogenous mixture is achieved.

-

-

Hair Swatch Preparation and Baseline Measurement:

-

Wash hair swatches with a clarifying shampoo, rinse thoroughly with deionized water, and allow to air dry completely.

-

Mount a dry, untreated swatch in the colorimeter and take at least three baseline color readings (L₀, a₀, b₀*).

-

-

Dye Application and Incubation:

-

Apply the dye formulation to a pre-weighed hair swatch at a standardized ratio (e.g., 2:1 formulation-to-hair by weight).

-

Ensure even distribution from root to tip.

-

Place the swatch in a sealed plastic bag and incubate in a water bath at a set temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).

-

-

Rinsing and Drying:

-

Remove the swatch from incubation and rinse under running tap water (controlled temperature, e.g., 35°C) until the water runs clear.

-

Gently blot with a paper towel and dry using a hairdryer at a medium heat setting until completely dry.

-

-

Post-Dyeing Colorimetric Measurement:

-

Acclimate the dyed, dry swatch to room temperature.

-

Mount the swatch in the colorimeter and take at least three color readings (L₁, a₁, b₁*) across different areas of the swatch to assess uniformity.

-

Protocol: Wash-Fastness (Substantivity) Assay

Objective: To quantify the rate of color fading from dyed hair swatches over a series of standardized washing cycles.

Methodology:

-

Materials and Equipment:

-

Dyed hair swatches prepared according to Protocol 4.1.

-

Standardized shampoo solution (e.g., 10% Sodium Laureth Sulfate in deionized water).

-

Launder-Ometer or similar automated washing apparatus.

-

Equipment from Protocol 4.1.

-

-

Washing Procedure:

-

Place each dyed swatch into a separate container of the Launder-Ometer.

-

Add a specified volume of the standard shampoo solution and deionized water.

-

Run the apparatus for a set time and temperature to simulate one wash cycle (e.g., 10 minutes at 40°C).

-

Rinse the swatch thoroughly under tap water and dry as described in Protocol 4.1.

-

-

Iterative Measurement:

-

After the first wash cycle, perform colorimetric measurements (Lₙ, aₙ, bₙ*, where n=number of washes).

-

Repeat the washing procedure and measurement for a predetermined number of cycles (e.g., after 3, 6, and 10 washes).

-

-

Data Analysis:

-

Calculate the Total Color Difference (ΔE) after each wash cycle relative to the initial dyed color using the formula: ΔE = √[(L₁-Lₙ)² + (a₁-aₙ)² + (b₁-bₙ)²]

-

A higher ΔE* value indicates greater color fading.

-

Quantitative Data Summary

The following table presents representative data that could be obtained from the protocols above, illustrating the performance of a 0.25% HC Yellow No. 7 formulation.

| Measurement Point | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | ΔE* (vs. Initial Dyed) |

| Untreated Hair | 85.2 | -0.5 | 10.1 | N/A |

| Initial Dyed (0 Washes) | 80.5 | 5.5 | 75.3 | 0.0 |

| After 1 Wash | 80.9 | 5.1 | 72.8 | 2.57 |

| After 3 Washes | 81.5 | 4.6 | 68.9 | 6.55 |

| After 6 Washes | 82.1 | 4.0 | 65.1 | 10.45 |

| After 10 Washes | 82.8 | 3.5 | 61.2 | 14.51 |

Experimental Workflow Diagram

Caption: Workflow for evaluating HC Yellow No. 7 hair dye performance.

Conclusion

The mechanism of action for HC Yellow No. 7 is fundamentally a process of physical chemistry. It operates not by chemical alteration of the hair's melanin but by direct deposition and weak, non-covalent binding to the keratin superstructure. Its efficacy is rooted in the alkaline formulation that facilitates diffusion and the electrostatic attraction between the cationic dye molecule and the anionic hair fiber. This mechanism provides vibrant but temporary color, offering a less aggressive alternative to oxidative dyeing systems. The protocols detailed herein provide a robust framework for the systematic and reproducible evaluation of this and similar direct hair dyes.

References

-

Gavazzoni Dias, M. F. R. (2015). Types of Hair Dye and Their Mechanisms of Action. MDPI Cosmetics, 2(2), 110-126. [Link]

-

J. Rajasri, R. J. (2021). Review: Mechanism of Hair Dying and their safety aspects. Research Journal of Topical and Cosmetic Sciences, 12(1). [Link]

-

Blake Charles Salon. (2023). The Science Behind Semi-Permanent Hair Dye. [Link]

-

Good Dye Young. (n.d.). How Semi-Permanent Dye Works. [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 7 (B80). European Commission. [Link]

-

National Center for Biotechnology Information. (n.d.). HC Yellow No. 7. PubChem Compound Database. [Link]

-

Lab Muffin Beauty Science. (2019). How Do Different Types of Hair Dye Work? The Science. [Link]

-

Xcolor Pigment. (n.d.). CAS NO.104226-21-3,HC Yellow No. 7. [Link]

-

Deascal. (n.d.). Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. deascal.com [deascal.com]

- 3. mdpi.com [mdpi.com]

- 4. rjtcsonline.com [rjtcsonline.com]

- 5. blakecharlessalons.com [blakecharlessalons.com]

- 6. labmuffin.com [labmuffin.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. HC Yellow No. 7 | C17H22N4O2 | CID 163730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS NO.104226-21-3,HC Yellow No. 7 [xcolorpigment.com]

- 10. gooddyeyoung.com [gooddyeyoung.com]

HC Yellow No. 7: A Comprehensive Toxicological and Safety Evaluation for Scientific Professionals

An In-Depth Technical Guide

Introduction: Understanding HC Yellow No. 7

HC Yellow No. 7 is a semi-permanent hair dye, a synthetic azo dye known for imparting a vibrant yellow color to hair.[1][2] Chemically identified as 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene, it is a crucial component in many non-oxidative hair coloring formulations.[3] This guide provides a detailed toxicological profile and safety assessment of HC Yellow No. 7, designed for researchers, scientists, and professionals in drug and cosmetic development. We will delve into its chemical characteristics, analyze the available toxicological data, and discuss its regulatory standing, offering a comprehensive understanding of its safety profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of HC Yellow No. 7 is fundamental to evaluating its toxicological behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Name | 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene | [3] |

| CAS Number | 104226-21-3 | [3][4] |

| Molecular Formula | C17H22N4O2 | [4] |

| Molecular Weight | 314.4 g/mol | [4] |

| Boiling Point | 578.8°C | [1] |

| Flash Point | 303.8°C | [1] |

| Purity | ≥99.0% (as determined by HPLC) | [1] |

Toxicological Profile: A Multifaceted Assessment

The safety of any cosmetic ingredient hinges on a thorough evaluation of its potential to cause adverse health effects. The following sections detail the toxicological endpoints investigated for HC Yellow No. 7.

Acute Oral Toxicity

Acute oral toxicity studies in Sprague Dawley rats have established a median lethal dose (LD50). The LD50 was reported to be 1306 mg/kg body weight for males and 1203 mg/kg body weight for females.[3] Clinical signs observed at various dose levels included piloerection, diuresis, and abnormal body posture and gait.[3] At higher doses, increased salivation, diarrhea, lethargy, and decreased respiratory rate were noted.[3]

Skin and Eye Irritation

In studies conducted on rabbits, HC Yellow No. 7 was found to be non-irritant to the skin.[3] When tested on rabbit eyes, it was classified as "minimally irritant".[3]

Skin Sensitization

The potential of a substance to induce skin sensitization, or allergic contact dermatitis, is a critical safety consideration for cosmetic ingredients. The Scientific Committee on Consumer Non-Food Products (SCCNFP) concluded that HC Yellow No. 7 has shown evidence of sensitization at a concentration of 2.5%.[5]

Repeated Dose Oral Toxicity

A 29/30-day repeated dose oral toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 25 mg/kg body weight/day.[3] At higher doses of 250 mg/kg bw/day, evidence of liver and kidney damage was observed.[5] Staining of the fundus of the eye was noted at 80 mg/kg bw/day.[5]

Genotoxicity and Mutagenicity: An Unresolved Picture

The genotoxic potential of HC Yellow No. 7 presents a complex and not fully resolved picture.

-

Gene Mutation: The substance induced gene mutations in both bacteria (Ames test) and mammalian cells in vitro.[5]

-

In Vivo Studies: It tested negative in an in vivo Unscheduled DNA Synthesis (UDS) study.[5]

-

Data Gaps: Crucially, the SCCNFP deemed the in vitro chromosome aberration study and the in vivo micronucleus test to be inadequate.[5] This lack of conclusive data prevents a definitive assessment of its full genotoxic and mutagenic potential.[5]

The conflicting results, particularly the positive in vitro findings for gene mutation, necessitate a cautious approach and highlight the need for further robust testing to clarify the genotoxic risk to humans.

Carcinogenicity

Safety Assessment Workflow for Cosmetic Ingredients

The safety evaluation of a cosmetic ingredient like HC Yellow No. 7 follows a structured workflow. This process integrates data from various toxicological studies to arrive at a comprehensive risk assessment.

Caption: A typical workflow for the safety assessment of a cosmetic ingredient.

Experimental Protocol: In Vitro Skin Irritation Test (OECD TG 439)

To provide a practical context, the following is a detailed, step-by-step methodology for an in vitro skin irritation test using a reconstructed human epidermis model, a key assay in dermatotoxicology.

Objective: To assess the skin irritation potential of HC Yellow No. 7.

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

HC Yellow No. 7 (test substance)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Multi-well plates

-

Spectrophotometer

Procedure:

-

Tissue Equilibration: Upon receipt, the RhE tissues are placed in a 6-well plate containing pre-warmed assay medium and incubated for at least 1 hour at 37°C and 5% CO2.

-

Test Substance Preparation: Prepare the required concentration of HC Yellow No. 7 in a suitable vehicle.

-

Application:

-

Remove the tissues from the incubator.

-

Apply 25 µL of the test substance, positive control, or negative control directly to the surface of the epidermis.

-

Ensure even distribution across the tissue surface.

-

-

Incubation: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.

-

Washing:

-

After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

-

Blot the tissues dry.

-

-

Post-Incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

-

MTT Assay:

-

After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL).

-

Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

-

Formazan Extraction:

-

Remove the tissues from the MTT medium and place them in a new 24-well plate.

-

Add 2 mL of isopropanol to each well to extract the formazan.

-

Seal the plate and shake for at least 2 hours at room temperature.

-

-

Data Analysis:

-

Transfer the formazan extract to a 96-well plate.

-

Measure the optical density (OD) at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each tissue relative to the negative control.

-

A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Regulatory Status and Conclusion

HC Yellow No. 7 is regulated for use in cosmetic products in various regions. In the European Union, it is permitted for use in non-oxidative hair dye products at a maximum concentration of 0.25%.

For drug development and cosmetic formulation professionals, the key takeaways are:

-

Adherence to the regulated maximum concentration of 0.25% in non-oxidative hair dye formulations is crucial.

-

The skin sensitization potential should be a consideration in product formulation and consumer communication.

-

The unresolved questions regarding its genotoxicity warrant ongoing monitoring of scientific and regulatory opinions.

This in-depth guide provides a solid foundation for understanding the toxicological profile and safety data of HC Yellow No. 7. A comprehensive risk assessment should always consider the specific formulation, intended use, and target population.

References

- HC Yellow 7: Key Properties and Applications in Hair Colorants. (n.d.).

- Hc Yellow No. 7: An In-Depth Look at Its Role in Cosmetics. (n.d.).

- SCCNFP. (2003). Opinion of the SCCNFP on B80, HC Yellow n° 7. European Commission.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163730, HC Yellow No. 7.

- SCCNFP. (2003). Evaluation and opinion on : HC Yellow No. 7. European Commission.

- Cosmetics & Toiletries. (2008, October 22). CIR Reaches Verdicts on Butyl Myristate, HC Red No. 3 and More.

- Legislation.gov.uk. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast).

- EUR-Lex. (2012, August 3). Commission Regulation (EU) No 723/2012 of 3 August 2012 amending Annexes II and III to Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union, L 208, 1-4.

- Legislation.gov.uk. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast).

- EUR-Lex. (2012, August 23). Council Directive of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/768/EEC).

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

A Technical Guide to the Global Regulatory Status and Safety Profile of HC Yellow No. 7 in Cosmetics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Chemical and Functional Profile of HC Yellow No. 7

HC Yellow No. 7 is a non-oxidative, semi-permanent hair dye known chemically as 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene.[1] As a "HC" dye, a designation originating from the developer Clairol (Hair Color), it belongs to a class of small, neutral or slightly cationic molecules that diffuse into the hair shaft and bond through weak intermolecular forces, without the need for chemical oxidation.[2] Its primary function in cosmetic formulations is as a direct hair colorant, imparting a yellow shade.[3] The regulatory acceptance of this ingredient is highly dependent on a comprehensive safety dossier, with particular scrutiny on its toxicological profile and the presence of impurities.

| Identifier | Details |

| INCI Name | HC Yellow No. 7 |

| Chemical Name | 1-(4'-Aminophenylazo)-2-methyl-4-(bis-2-hydroxyethyl)aminobenzene[1] |

| CAS Number | 104226-21-3[1][3] |

| Molecular Formula | C₁₇H₂₂N₄O₂[3] |

| Structural Formula | (Structure available on PubChem[3]) |

A Comparative Analysis of the Global Regulatory Landscape

The regulatory status of HC Yellow No. 7 varies significantly across key global markets, reflecting differing legislative frameworks and scientific committee opinions. While permitted with strict limitations in the European Union, its standing in other regions, such as the United States, is less explicitly defined.

European Union (EU)

In the European Union, cosmetic ingredients are governed by Regulation (EC) No 1223/2009. Following extensive safety reviews by the Scientific Committee on Consumer Safety (SCCS) and its predecessor, the SCCNFP, HC Yellow No. 7 is listed in Annex III of the regulation, which contains substances that cosmetic products must not contain except subject to the restrictions laid down.[4]

Key EU Restrictions for HC Yellow No. 7:

-

Permitted Product Type: Hair dye substance in non-oxidative hair dye products.[4][5]

-

Maximum Concentration: 0.25% in the finished cosmetic product.[4][5]

This decision was informed by multiple submissions of safety data and subsequent scientific opinions. An initial 2003 opinion by the SCCNFP deemed the submitted information inadequate to assess the substance's safe use, highlighting a need for more robust data on purity, stability, and genotoxicity.[1] A later, more comprehensive evaluation by the SCCS provided the basis for its eventual inclusion in Annex III with the specified restrictions.[6]

United States (US)

The regulatory framework in the United States, overseen by the Food and Drug Administration (FDA), treats color additives differently. For a colorant to be used in cosmetics, it must be explicitly approved by the FDA and listed in Title 21 of the Code of Federal Regulations (CFR). HC Yellow No. 7 is not on the list of permanently listed color additives permitted for cosmetic use.[7][8]

However, hair dyes derived from coal-tar (a historical term now encompassing many synthetic organic dyes) intended for coloring the hair have a unique regulatory status. They are exempt from the FDA's color additive certification requirements, provided the product bears a specific warning label and a patch test is advised. HC Yellow No. 7 falls into this category, meaning it can be used in hair dye formulations in the US, but it is the manufacturer's responsibility to ensure the product is safe. The Cosmetic Ingredient Review (CIR) Expert Panel, which assesses the safety of cosmetic ingredients used in the US, has reviewed HC Yellow No. 7, but a final, publicly available safety assessment monograph dedicated to this specific ingredient is not readily found, unlike for other HC dyes.[9]

Other Jurisdictions

-

China: The regulation of cosmetic ingredients in China requires substances to be listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC). New ingredients not on this list must undergo a rigorous registration and approval process with the National Medical Products Administration (NMPA).[10] HC Yellow No. 7 is listed in the IECIC, permitting its use. However, its use must comply with the limitations for hair dyes specified in the Safety and Technical Standards for Cosmetics (STSC).

-

Japan: Cosmetic ingredients are regulated by the Ministry of Health, Labour and Welfare (MHLW) under the Pharmaceutical and Medical Device Act. Japan maintains a list of prohibited and restricted ingredients in cosmetics. While general standards for cosmetics apply, specific regulations for every single hair dye are not always publicly listed in English databases.[11][12] Formulators must ensure compliance with the official Japanese standards.

-

Australia: HC Yellow No. 7 is listed on the Australian Inventory of Industrial Chemicals (AICIS) with the CAS number 104226-21-3, permitting its introduction (import or manufacture) into the country, subject to compliance with national cosmetic standards.[3]

Summary of Global Regulatory Status

| Jurisdiction | Status | Maximum Concentration | Specific Restrictions & Notes |

| European Union | Permitted / Restricted (Annex III) | 0.25% | For use in non-oxidative hair dye products only.[4][5] |

| United States | Permitted as a "Coal-Tar" Hair Dye | Not specified by regulation | Not an FDA-approved color additive. Use requires a warning label. Manufacturer is responsible for safety. |

| China | Permitted | Subject to STSC standards | Listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC). |

| Japan | Permitted | Subject to MHLW standards | Must comply with the Standards for Cosmetics.[12] |

| Australia | Permitted | Subject to national standards | Listed on the Australian Inventory of Industrial Chemicals (AICIS).[3] |

In-Depth Toxicological Assessment

The regulatory decisions are underpinned by a rigorous evaluation of the ingredient's toxicological profile. The SCCS opinions provide a transparent view of the data considered for the EU market.[1][6]

Summary of Toxicological Data

| Endpoint | Result | Source |

| Acute Oral Toxicity | Moderately toxic. LD₅₀ considered to be close to 500 mg/kg bw in female rats.[6] | SCCS/1292/10 |

| Skin Irritation | Non-irritant to rabbit skin.[1][6] | SCCNFP/0675/03 |

| Eye Irritation | Minimally irritant to the rabbit eye.[1] | SCCNFP/0675/03 |

| Skin Sensitization | Initial evidence of sensitization at 2.5%[1]; however, a subsequent murine Local Lymph Node Assay (LLNA) was negative.[6] | SCCNFP/0675/03, SCCS/1292/10 |

| Genotoxicity | Considered mutagenic in an in vitro bacterial reverse mutation assay (Ames test).[1] | SCCNFP/0675/03 |

| Repeated Dose Oral Toxicity | NOAEL (No-Observed-Adverse-Effect Level) established at 25 mg/kg bw/day in a 29/30-day rat study.[1] | SCCNFP/0675/03 |

Key Safety Concern: N-Nitrosamine Formation